molecular formula C22H21F2NO4 B6190689 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylic acid CAS No. 2648940-87-6

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylic acid

Cat. No. B6190689
CAS RN: 2648940-87-6
M. Wt: 401.4
InChI Key:
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Description

This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a protective group for amines in peptide synthesis. It is stable under basic conditions and can be removed under mildly acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . The Fmoc group is attached to the nitrogen atom of the piperidine ring via a carbonyl group . The presence of the Fmoc group increases the molecular weight and complexity of the compound .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under mildly acidic conditions, such as treatment with piperidine . This deprotection step is a key part of the Fmoc-based solid-phase peptide synthesis method .

Future Directions

The future directions for this compound could involve its use in the synthesis of complex peptides or proteins. The Fmoc group is a key component in modern peptide synthesis methods, and compounds like this one could be used to synthesize a wide variety of peptides for research or therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the carboxylic acid group. Finally, the deprotection of the amine group and the carboxylic acid group is carried out.", "Starting Materials": [ "3,3-difluoro-4-methylpiperidine-4-carboxylic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group with acetic anhydride and triethylamine", "Introduction of the fluorenyl group by reacting 9H-fluorene-9-methanol with N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine", "Introduction of the carboxylic acid group by reacting the protected amine with 3,3-difluoro-4-methylpiperidine-4-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine", "Deprotection of the amine group and the carboxylic acid group by treating the compound with hydrochloric acid and then sodium hydroxide", "Isolation of the product by extraction with diethyl ether and washing with water" ] }

CAS RN

2648940-87-6

Molecular Formula

C22H21F2NO4

Molecular Weight

401.4

Purity

95

Origin of Product

United States

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